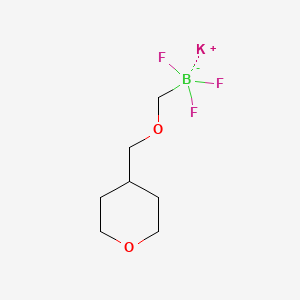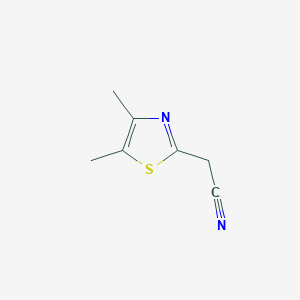
Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate and similar compounds has been discussed in the context of the Suzuki-Miyaura cross-coupling reaction . This reaction employs organoboron reagents, which can be prepared using various routes and are compatible with a broad range of functional groups .
Molecular Structure Analysis
The molecular structure of Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and one carbon atom. The carbon atom is part of a methoxy group that is attached to a tetrahydropyranyl ring .
Chemical Reactions Analysis
Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for creating carbon-carbon bonds .
Applications De Recherche Scientifique
Structure and Chemical Properties
- The Structure of Potassium Tetrahydrogen Pentafluoride : This study explores the structure of a compound similar to Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate, providing insights into its crystallization and chemical bonding properties (Coyle, Schroeder, & Ibers, 1970).
Environmental and Industrial Applications
- CO2 Transport with Potassium Tetrafluoroborate : A study demonstrated that potassium tetrafluoroborate could enhance CO2 transport in composite membranes, relevant for environmental and industrial applications (Lee & Kang, 2021).
Chemical Synthesis and Reactions
- Fluorination and Rearrangement of Organic Compounds : Research on the fluorination of 1,4-dithian over potassium tetrafluorocobaltate(III) provides insights into the chemical reactions and potential synthesis applications involving similar potassium-based compounds (Burdon & Parsons, 1971).
- Generation of Thermodynamic Enolates : A study focused on the generation of potassium enoxyborate, which is structurally and functionally related to Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate, highlighting its application in chemical synthesis (Negishi & Chatterjee, 1983).
Electrochemical Applications
- Anodic Synthesis in Electrochemical Microreactors : Research on the anodic synthesis of 4-methylanisole in a microreactor using potassium fluoride suggests potential electrochemical applications for similar potassium compounds (Attour et al., 2008).
Catalysis
- Nano Catalyst for Organic Synthesis : A study on potassium fluoride impregnated on nanoparticles as a catalyst for multicomponent condensation reactions shows the catalytic potential of potassium compounds in organic synthesis (Balou, Khalilzadeh, & Zareyee, 2019).
Propriétés
IUPAC Name |
potassium;trifluoro(oxan-4-ylmethoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3O2.K/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;/h7H,1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMMNUKHZHJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1CCOCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)












